molecular formula C17H19F2N3O2S B2692085 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide CAS No. 2309605-22-7

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B2692085
CAS No.: 2309605-22-7
M. Wt: 367.41
InChI Key: MJCYLGAEEFWSIR-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a pyrazole core substituted with dicyclopropyl groups and a fluorinated benzene sulfonamide moiety. The compound’s structure comprises:

  • Ethyl linker: Connects the pyrazole to the sulfonamide group, a common feature in kinase-targeting molecules .
  • Sulfonamide group: Attached to a 2,5-difluorobenzene ring, which enhances lipophilicity and may influence target binding .

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2S/c18-13-5-6-14(19)17(9-13)25(23,24)20-7-8-22-16(12-3-4-12)10-15(21-22)11-1-2-11/h5-6,9-12,20H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCYLGAEEFWSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of acetylenic ketones with hydrazines in ethanol, leading to the formation of pyrazoles

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the production while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The difluorobenzene and sulfonamide groups enhance the compound’s binding affinity and specificity towards these targets . The exact molecular pathways involved may vary depending on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key features with several sulfonamide and pyrazole derivatives. Below is a comparative analysis:

Compound Core Structure Key Substituents Hypothesized Properties
Target Compound Pyrazole + sulfonamide 3,5-dicyclopropyl, 2,5-difluorobenzene High metabolic stability, moderate lipophilicity
H-8 Hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) Isoquinoline sulfonamide Methylaminoethyl, isoquinoline Kinase inhibition, moderate solubility
H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) Isoquinoline sulfonamide p-Bromocinnamyl, isoquinoline Enhanced target affinity, lower solubility
Compound 189 (Synthesis example from ) Pyrazole + acetamide Difluoromethyl pyrazole, chloroindazolyl High steric hindrance, potential cytotoxicity

Key Comparisons:

Sulfonamide vs. H-series inhibitors (e.g., H-8, H-89) utilize isoquinoline sulfonamides, which exhibit distinct electronic profiles compared to the target’s fluorinated benzene sulfonamide .

Substituent Effects: Pyrazole Substituents: The 3,5-dicyclopropyl groups in the target compound likely improve metabolic stability over H-series inhibitors’ simpler alkyl/aryl groups . In contrast, Compound 189’s difluoromethyl pyrazole may increase electronegativity, altering binding kinetics . Fluorination: The 2,5-difluoro substitution on the benzene ring enhances lipophilicity and may improve blood-brain barrier penetration relative to non-fluorinated H-series compounds .

Biological Activity: H-series inhibitors (e.g., H-89) are well-documented protein kinase A (PKA) inhibitors with IC₅₀ values in the nanomolar range . Compound 189’s complex indazole-pyridine scaffold highlights the role of fused aromatic systems in cytotoxicity, a feature absent in the target compound .

Research Findings and Hypotheses

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for analogous pyrazole-sulfonamides, involving nucleophilic substitution and cyclopropanation steps .
  • Structure-Activity Relationship (SAR) :
    • Cyclopropyl groups may reduce oxidative metabolism, extending half-life .
    • Fluorine atoms could enhance binding to hydrophobic enzyme pockets, as seen in fluorinated kinase inhibitors .

Biological Activity

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole ring and a sulfonamide group, which are known for their roles in biological activity. The molecular formula is C15H18F2N3O2SC_{15}H_{18}F_2N_3O_2S, and it exhibits properties that allow it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing it to bind effectively to enzyme active sites, inhibiting enzymatic activity crucial for disease progression.
  • Cell Cycle Regulation : Research indicates that the compound may influence cell cycle progression by targeting cyclin-dependent kinases (CDKs), particularly Cyclin-A2. This interaction can disrupt normal cellular proliferation and promote apoptosis in cancer cells.

1. Anti-inflammatory Effects

This compound has shown potential anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

2. Anticancer Properties

The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have reported IC50 values indicating significant inhibition of cell growth in lines such as RKO and HeLa. For instance, derivatives similar to this compound have shown IC50 values ranging from 49.79 µM to 113.70 µM against these cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stacks against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamideContains dimethyl substitutionsDifferent steric hindrance
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamideFeatures a benzenesulfonamide groupVariation in solubility
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamideContains a methylthio groupDifferent pharmacological profiles

This table illustrates the potential for varying biological activities based on structural modifications.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound's structure. For example, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. These studies highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide?

  • Methodological Answer : The compound is synthesized via sulfonamide formation by reacting a pyrazole-ethylamine intermediate with 2,5-difluorobenzenesulfonyl chloride. Key steps include:

  • Using anhydrous tetrahydrofuran (THF) as a solvent to enhance reactivity .
  • Adding triethylamine as a base to neutralize HCl generated during the reaction .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to ensure complete consumption of the amine intermediate .
  • Purification by dichloromethane (DCM) extraction and drying over sodium sulfate .
    • Optimization Parameters :
  • Temperature: Room temperature (25°C) to prevent side reactions.
  • Reaction Time: 6–12 hours, depending on sulfonyl chloride reactivity.

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of pyrazole, cyclopropyl, and sulfonamide moieties. For example, cyclopropyl protons appear as distinct multiplets in the 1.0–2.0 ppm range .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves crystal packing and hydrogen-bonding networks, critical for verifying stereochemistry .

Q. How can researchers design initial biological activity screens for this sulfonamide derivative?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrases, kinases) .
  • In Vitro Assays : Use fluorometric or colorimetric assays to measure inhibition constants (IC50) at physiological pH .
  • Control Experiments : Compare activity against non-fluorinated analogs to assess the impact of difluoro substitution .

Advanced Research Questions

Q. How can researchers address challenges in resolving the crystal structure of this compound, particularly with twinning or low-resolution data?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to improve electron density maps .
  • Refinement : Apply SHELXL’s twin refinement module (TWIN/BASF commands) for twinned crystals, iteratively adjusting scale factors and occupancy .
  • Validation : Cross-check hydrogen-bonding networks and thermal displacement parameters (B-factors) using Coot and the Cambridge Structural Database (CSD) .

Q. What experimental strategies are effective for structure-activity relationship (SAR) studies targeting the pyrazole and sulfonamide moieties?

  • Methodological Answer :

  • Systematic Substitution : Synthesize derivatives with varying cyclopropyl substituents (e.g., methyl, trifluoromethyl) and evaluate potency shifts .
  • Computational Docking : Pre-screen analogs using AutoDock Vina to prioritize syntheses based on predicted binding affinities .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions .

Q. How should researchers resolve contradictions in biological assay data (e.g., inconsistent IC50 values across studies)?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation) assays .
  • Buffer Conditions : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .
  • Metabolic Stability : Use liver microsome assays to rule out rapid degradation as a cause of variability .

Q. What computational approaches are recommended for predicting target interactions and binding modes?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding poses .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs with minor structural changes .
  • Consensus Scoring : Combine results from Glide, Gold, and MOE to reduce false positives in virtual screening .

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